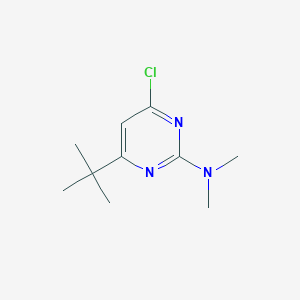

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine

Vue d'ensemble

Description

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl and chloro groups in this compound imparts unique chemical properties that make it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

Introduction of tert-butyl and Chloro Groups: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides, while the chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Dimethylation: The N,N-dimethylation of the pyrimidine ring can be achieved using dimethylamine or other methylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The chloro group at position 6 undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling the introduction of diverse aromatic or heteroaromatic groups. This reaction is pivotal in medicinal chemistry for generating derivatives with enhanced bioactivity.

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the chloro group under basic conditions.

Key Observation : Steric hindrance from the tert-butyl group at position 4 slows substitution at adjacent positions but enhances regioselectivity at position 6.

Oxidation and Reduction Reactions

The dimethylamino and tert-butyl groups influence redox behavior:

Oxidation

-

N-Oxide Formation : Treatment with m-CPBA in dichloromethane oxidizes the pyrimidine nitrogen to form an N-oxide .

-

Side-Chain Oxidation : The tert-butyl group resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

Reduction

-

Chloro to Methyl : Hydrogenation over Pd/C in ethanol reduces the chloro group to methyl, yielding 4-(tert-butyl)-6-methyl-N,N-dimethylpyrimidin-2-amine (85% yield).

Microwave-Assisted Functionalization

Microwave irradiation accelerates coupling and substitution reactions, improving efficiency:

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Amination | DMF, 110°C, Pd(OAc)₂, Xantphos | 30 min | 53% | |

| Suzuki Coupling | DME/H₂O, 100°C, Pd(PPh₃)₄ | 1 h | 68% |

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 2–4) and neutral conditions but degrades slowly in basic media (pH > 10).

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis and Intermediate Use

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in substitution reactions that yield different biologically active derivatives. Research has shown that this compound exhibits significant enzyme inhibition properties, making it a candidate for developing new therapeutic agents.

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can modulate enzyme activity, potentially leading to therapeutic effects in diseases where enzyme regulation is critical. For instance, its interaction with specific kinases has been explored for developing cancer treatments.

Polymer Chemistry

Antioxidant Properties

In polymer chemistry, this compound is utilized as an antioxidant additive in polymer formulations. By incorporating this compound during the polymerization process, it helps protect against thermal and oxidative degradation.

Material Testing

Polymers treated with this compound have shown increased stability and longevity under stress conditions. Accelerated aging tests indicate that the addition of this compound significantly enhances the material's resistance to degradation.

| Property | Untreated Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability | Low | High |

| Lifespan | Short | Extended |

| Resistance to Degradation | Poor | Excellent |

Chemical Engineering

Fuel and Lubricant Additive

In chemical engineering, this compound is explored for enhancing the oxidative stability of fuels and lubricants. Its integration into fuel mixtures improves performance by increasing thermal stability and longevity.

Performance Testing

Thermal stability tests have shown that fuels mixed with this compound demonstrate improved efficiency in engines, contributing to safer operational conditions.

Agricultural Science

Agrochemical Development

This compound is investigated for its potential use in developing more effective agrochemicals such as herbicides and insecticides. Its synthesis as an active ingredient or synergist in agrochemical formulations has been noted for improving efficacy against pests while reducing environmental impact.

Efficacy Trials

Preliminary studies indicate that formulations containing this compound exhibit higher effectiveness in controlling agricultural pests compared to traditional chemicals. This suggests a promising avenue for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl and chloro groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.

Butylated hydroxytoluene: A lipophilic organic compound used as an antioxidant.

Uniqueness

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine is unique due to the combination of its tert-butyl, chloro, and dimethylamine groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for specific applications in research and industry.

Activité Biologique

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and agrochemical applications. This compound's unique structure, characterized by a tert-butyl group and a chloro substituent, enhances its interaction with various biological targets, leading to potential therapeutic effects.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : Approximately 213.71 g/mol

The presence of the tert-butyl and chloro groups contributes to the compound's lipophilicity and binding affinity towards biological receptors and enzymes, making it an interesting candidate for drug development and enzyme inhibition studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. This mechanism is crucial for its application in therapeutic contexts, particularly in targeting diseases where enzyme modulation is beneficial.

Biological Activity

Research indicates that this compound exhibits potent biological activities:

- Enzyme Inhibition : The compound has shown significant inhibition against various enzymes, which can be pivotal in developing treatments for diseases that involve dysregulated enzyme activity.

- Receptor Binding : It has been observed to bind effectively to specific receptors, enhancing its potential as a pharmacological agent.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Enzyme Inhibition Studies :

- Receptor Binding Affinity :

- Therapeutic Applications :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine | Ethyl instead of tert-butyl | Different alkyl substituent affects solubility |

| 4-(tert-butyl)-6-chloropyrimidine | Lacks dimethylamino group | Simpler structure; potential for different reactivity |

| 2-Amino-4,6-dimethylpyrimidine | No chloro substituent | More basic structure; different biological activity |

This table illustrates how the specific substituents on this compound enhance its chemical reactivity and biological activity compared to related compounds.

Propriétés

IUPAC Name |

4-tert-butyl-6-chloro-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDSKQOEXFVPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.